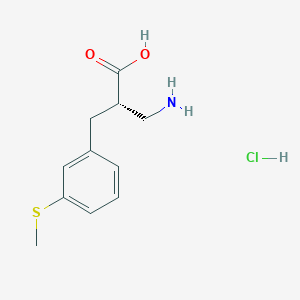
(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride is a compound with a unique structure that includes an amino group, a benzyl group substituted with a methylthio group, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzyl intermediate: The benzyl group is introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst such as aluminum chloride (AlCl3).
Introduction of the methylthio group: The methylthio group is added via a nucleophilic substitution reaction using a methylthiol reagent.
Amino acid formation: The amino group is introduced through a reductive amination reaction, followed by the formation of the propanoic acid moiety through a carboxylation reaction.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of (s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as a solvent, and temperatures ranging from 0°C to room temperature.
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF) as solvents, and temperatures ranging from 0°C to room temperature.
Substitution: Amine reagents, coupling agents like EDC or DCC, and solvents such as dichloromethane (DCM) or dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or amines.
Substitution: Amides or other substituted derivatives.
科学的研究の応用
(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it may act as an agonist or antagonist, influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
3-(Methylthio)propanoic acid: A simpler analog with a similar methylthio group but lacking the amino and benzyl groups.
3-(Methylthio)benzylamine: Contains the benzyl and methylthio groups but lacks the propanoic acid moiety.
2-(3-(Methylthio)benzyl)propanoic acid: Similar structure but without the amino group.
Uniqueness
(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride is unique due to the presence of both the amino and propanoic acid groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H16ClNO2S |
|---|---|
分子量 |
261.77 g/mol |
IUPAC名 |
(2S)-2-(aminomethyl)-3-(3-methylsulfanylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2S.ClH/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14;/h2-4,6,9H,5,7,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 |
InChIキー |
WKIIBXKPWLWLGF-FVGYRXGTSA-N |
異性体SMILES |
CSC1=CC=CC(=C1)C[C@@H](CN)C(=O)O.Cl |
正規SMILES |
CSC1=CC=CC(=C1)CC(CN)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















